Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate
Overview
Description
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C11H15N3O3 and its molecular weight is 237.25 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 1-(6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 229.25 g/mol |
CAS Number | 1355217-85-4 |
Synonyms | Methyl 1-(6-hydroxypyridazin-3-yl)piperidine-4-carboxylate |
The compound features a piperidine ring connected to a pyridazinone moiety, which enhances its reactivity and potential for biological interaction.
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. Studies have shown that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases .
Antioxidant Activity
The compound also demonstrates antioxidant activity, which is crucial for protecting cells from oxidative stress. This activity may contribute to its therapeutic effects against various diseases, including neurodegenerative disorders .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit certain enzymes and signaling pathways associated with inflammation and oxidative stress. Further research is needed to elucidate the exact mechanisms involved in these interactions .
Case Studies and Research Findings
Several studies have explored the biological effects of similar compounds within the same chemical class. For instance:
- Anti-inflammatory Effects : A study demonstrated that derivatives of the pyridazinone structure displayed significant inhibition of inflammatory markers in vitro, supporting the hypothesis that this compound might have similar effects.
- Cytotoxicity Against Cancer Cells : Research on structurally related compounds has shown promising results in cytotoxicity against various cancer cell lines, indicating a potential role for this compound in cancer therapy .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with related compounds is useful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-Methyl-6-oxo-pyridazine | Lacks piperidine; simpler structure | Known for anti-inflammatory properties |
1-Methyl-piperidine derivative | Similar piperidine structure; different substitutions | Potential anti-cancer activity |
6-Methyl-pyridazinone | Different ring structure; similar functional groups | Varies in reactivity and applications |
This table highlights how variations in structure can lead to differing biological activities among compounds within the same class.
Properties
IUPAC Name |
methyl 1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-17-11(16)8-4-6-14(7-5-8)9-2-3-10(15)13-12-9/h2-3,8H,4-7H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNOJNDPHUDCGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NNC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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